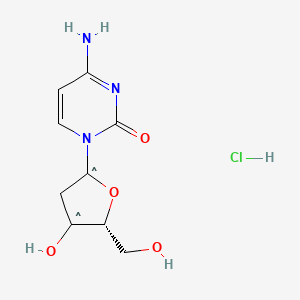
2'-Deoxy-cytidine, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2’-Deoxy-cytidine, monohydrochloride is a nucleoside analog that plays a crucial role in various biochemical and pharmaceutical applications. It is a derivative of cytidine, where the hydroxyl group at the 2’ position of the ribose sugar is replaced by a hydrogen atom, and it is combined with hydrochloride to form a salt. This compound is essential in the synthesis of DNA and is widely used in research and therapeutic applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-cytidine, monohydrochloride typically involves the protection of the hydroxyl groups of cytidine, followed by selective deoxygenation at the 2’ position. The protected cytidine is then subjected to deprotection and hydrochloride salt formation. One common method involves the use of 1,6-anhydro-beta-D-glucose as a starting material, which undergoes oxidation and fluorination to yield 2-deoxy-2,2-difluoro-D-ribofuranose. This intermediate is then reacted with a protected cytosine to form the desired product .
Industrial Production Methods
Industrial production of 2’-Deoxy-cytidine, monohydrochloride follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cost-effective raw materials and efficient reaction conditions to maximize yield and minimize production costs. The intermediate compounds are often not isolated, which simplifies the process and reduces the need for extensive purification steps .
化学反应分析
Types of Reactions
2’-Deoxy-cytidine, monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2’-deoxyuridine.
Reduction: Reduction reactions can convert it back to its original form.
Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .
Major Products Formed
The major products formed from these reactions include 2’-deoxyuridine from oxidation, and various substituted derivatives depending on the nucleophile used in substitution reactions .
科学研究应用
2’-Deoxy-cytidine, monohydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of nucleic acid analogs and other complex molecules.
Biology: The compound is essential in studying DNA synthesis and repair mechanisms.
Medicine: It is used in the development of antiviral and anticancer drugs. .
Industry: The compound is used in the production of various pharmaceuticals and biochemical reagents
作用机制
2’-Deoxy-cytidine, monohydrochloride exerts its effects by incorporating into DNA during replication. It is phosphorylated by deoxycytidine kinase to form 2’-deoxycytidine monophosphate, which is further phosphorylated to the triphosphate form. This triphosphate form can be incorporated into DNA, leading to chain termination and inhibition of DNA synthesis. This mechanism is particularly useful in the treatment of cancer, where it induces apoptosis in rapidly dividing cells .
相似化合物的比较
Similar Compounds
Cytidine: Similar to 2’-Deoxy-cytidine but with a hydroxyl group at the 2’ position.
2’-Deoxyuridine: An analog where the amino group is replaced by a carbonyl group.
Gemcitabine: A fluorinated analog used in chemotherapy
Uniqueness
2’-Deoxy-cytidine, monohydrochloride is unique due to its specific incorporation into DNA and its ability to inhibit DNA synthesis. This makes it a valuable tool in both research and therapeutic applications, particularly in the development of antiviral and anticancer drugs .
属性
分子式 |
C9H12ClN3O4 |
|---|---|
分子量 |
261.66 g/mol |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,6,13-14H,3-4H2,(H2,10,11,15);1H/t6-;/m1./s1 |
InChI 键 |
XPMNNPYYNAQVKN-FYZOBXCZSA-N |
手性 SMILES |
C1[C]([C@H](O[C]1N2C=CC(=NC2=O)N)CO)O.Cl |
规范 SMILES |
C1[C](C(O[C]1N2C=CC(=NC2=O)N)CO)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)
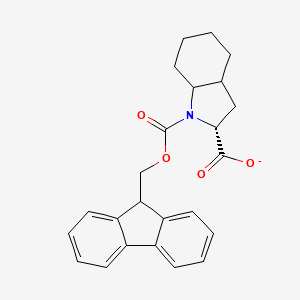
![1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)
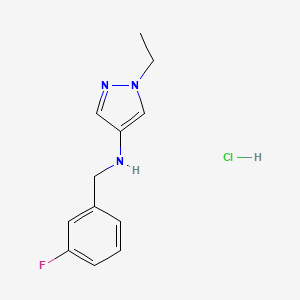
![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)
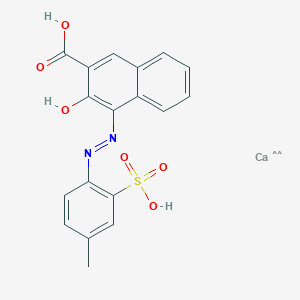
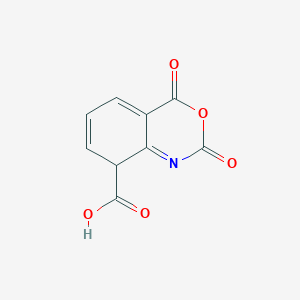
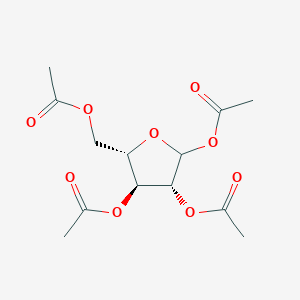
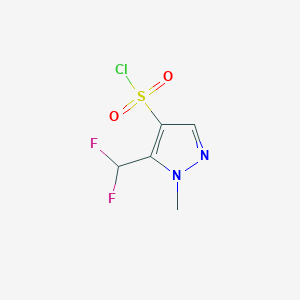

![[(2-Aminoacetyl)oxy]zincio 2-aminoacetate hydrate](/img/structure/B12349617.png)

![Thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione, 3-[(4-methoxyphenyl)methyl]-](/img/structure/B12349623.png)
![1-[(2-Methylpropan-2-yl)oxycarbonyl]-6-phenylpiperidine-2-carboxylate](/img/structure/B12349634.png)
